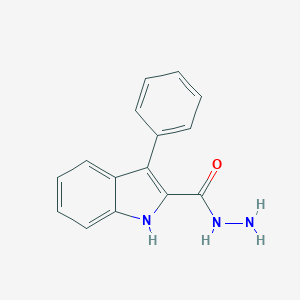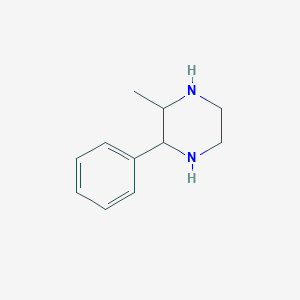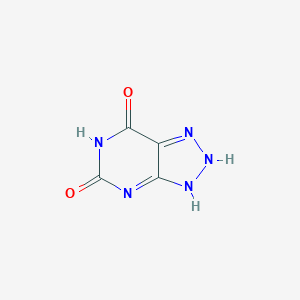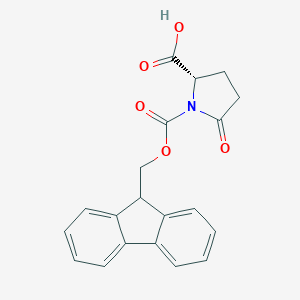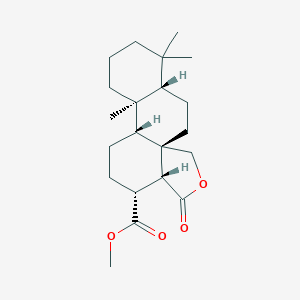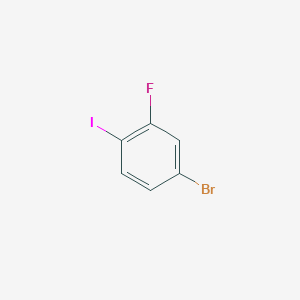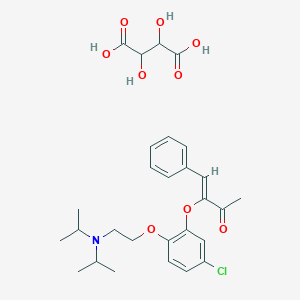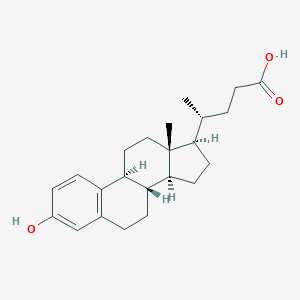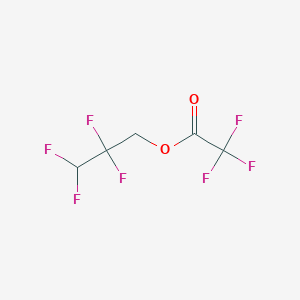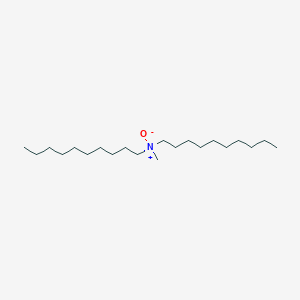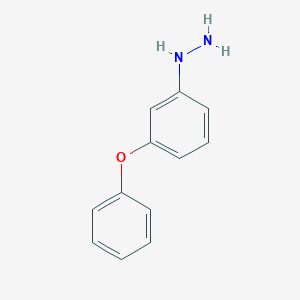
(3-Phenoxyphenyl)hydrazine
概要
説明
“(3-Phenoxyphenyl)hydrazine” is a chemical compound with the CAS Number: 104997-24-2. It has a molecular weight of 200.24 and is typically found in a brown solid form .
Synthesis Analysis
The synthesis of “(3-Phenoxyphenyl)hydrazine” involves the dissolution of 3-phenoxy-phenylamine in HCl at 0°C, followed by the addition of a solution of NaNO2. The mixture is stirred for 10 minutes, and a solution of SnCl2 in HCl is added dropwise, followed by stirring for 3 hours .Molecular Structure Analysis
The IUPAC name for this compound is 1-(3-phenoxyphenyl)hydrazine. The InChI code for this compound is 1S/C12H12N2O/c13-14-10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h1-9,14H,13H2 .Physical And Chemical Properties Analysis
“(3-Phenoxyphenyl)hydrazine” is a brown solid with a molecular weight of 200.24. It has a CAS Number of 104997-24-2 and an MDL number of MFCD08437623 . It has a boiling point of 220-228 °C (Press: 18 Torr), a density of 1.201±0.06 g/cm3 (Predicted), and a pKa of 5.21±0.10 (Predicted) .科学的研究の応用
Chemical Synthesis : A study by Zhang, Tan, and Xue (2007) presented an efficient one-pot method for synthesizing new 3,4-diaryl-1H-pyrazoles from natural isoflavones and hydrazine hydrate, with potential pharmacological and agricultural applications (Zhang, Tan, & Xue, 2007).
Environmental Monitoring : Research by Hu et al. (2021) developed a new fluorescent probe derived from 3-hydroxyphthalimide for effectively detecting hydrazine in aqueous solutions and living cells, useful for environmental monitoring and biological sciences (Hu et al., 2021).
Electrochemical Sensing : Ensafi, Lotfi, and Karimi-Maleh (2012) modified multiwall carbon nanotube paste electrodes with p-aminophenol, enhancing the voltammetric sensitivity for hydrazine determination (Ensafi, Lotfi, & Karimi-Maleh, 2012).
Vapor Detection : Ellis et al. (1996) demonstrated that poly(3-hexylthiophene) films could detect hydrazine and monomethylhydrazine vapor with ultrasensitive sensitivity, enabling dosimetric and real-time detection (Ellis, Zakin, Bernstein, & Rubner, 1996).
Biological Sciences : Xing et al. (2022) developed ratiometric fluorescence probes, DDP and DDC, which detect hydrazine in living cells with good sensitivity, selectivity, and anti-interference, suggesting applications in environmental monitoring (Xing et al., 2022).
Antitumor Research : Zsoldos-Mády et al. (2006) found that ferrocenyl-chalcone and ferrocenyl-pyrazole derivatives exhibited promising in vitro antitumor effects against human leukemia cells (Zsoldos-Mády et al., 2006).
Phenol Degradation : Yalfani et al. (2011) explored hydrogen substitutes for the Fenton reaction, improving phenol degradation and catalyst stability, with formic acid providing higher efficiency and stability (Yalfani, Contreras, Medina, & Sueiras, 2011).
Safety And Hazards
将来の方向性
Hydrazine compounds, including “(3-Phenoxyphenyl)hydrazine”, are topics of interest in pharmaceutical research due to their unique biological action and excellent coordination ability . They are being explored for potential applications in various fields, including energy-saving hydrogen production .
特性
IUPAC Name |
(3-phenoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-14-10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h1-9,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUMKPRQWDUWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617051 | |
| Record name | (3-Phenoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenoxyphenyl)hydrazine | |
CAS RN |
104997-24-2 | |
| Record name | (3-Phenoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

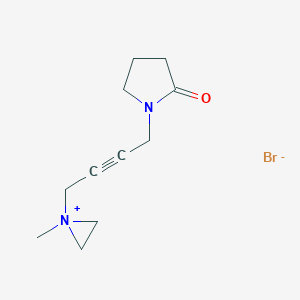
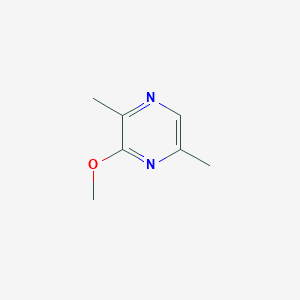
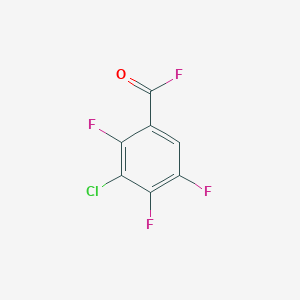
![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)
